molecular formula C19H19N3O3 B5135434 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B5135434
M. Wt: 337.4 g/mol
InChI Key: MPFGFTKIUNEDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS: 832109-37-2, Molecular Formula: C20H21N3O3, Formula Weight: 351.4 g/mol) is a high-purity chemical compound intended for research applications. This compound belongs to a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, which have been identified in scientific literature as a novel class of small molecule heparanase inhibitors . Heparanase is an endo-beta-glucuronidase enzyme; its inhibition is a significant area of investigation in several research fields, including oncology and inflammation . Compounds within this structural class have demonstrated potent inhibitory activity (IC50 values in the nanomolar range) and high selectivity over other enzymes like human beta-glucuronidase, making them valuable as biological tools for probing disease mechanisms . Furthermore, such inhibitors have shown anti-angiogenic effects in research models, suggesting their utility in studying pathways related to blood vessel formation . Researchers can leverage this molecule to explore these potential biochemical pathways. The compound is provided For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses. Prior to handling, researchers should consult the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment.

Properties

IUPAC Name

2-(3-methylbutyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12(2)8-10-22-18(24)14-7-6-13(11-15(14)19(22)25)17(23)21-16-5-3-4-9-20-16/h3-7,9,11-12H,8,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFGFTKIUNEDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the pyridine ring and the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

Research indicates that compounds similar to 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide exhibit various biological activities. These include:

  • Antitumor Activity : Similar isoindole derivatives have shown promise in inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways effectively.
  • Antimicrobial Properties : Compounds with similar frameworks have been reported to possess antimicrobial activity.

Potential Applications

The unique structure of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide suggests several potential applications:

  • Pharmaceutical Development : Due to its biological activities, it could serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical Probes : The compound may be utilized as a chemical probe in biological studies to elucidate mechanisms of action in cellular pathways.
  • Material Science : Its unique properties might also find applications in developing advanced materials with specific functional characteristics.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of isoindole derivatives:

  • Antitumor Studies : Research has demonstrated that certain isoindoles can inhibit cell proliferation in various cancer cell lines, suggesting that derivatives like 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide may also exhibit similar effects.
  • Inflammation Models : In animal models of inflammation, isoindole derivatives have shown efficacy in reducing markers of inflammation, indicating potential therapeutic benefits for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoindole Core

Compound A : 2-(2-Methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • Key Differences :
    • Alkyl Chain : 2-Methylpropyl (isobutyl) vs. 3-methylbutyl (isoamyl), reducing chain length and lipophilicity.
    • Pyridine Attachment : A methylene spacer (N-(pyridin-2-ylmethyl)) introduces conformational flexibility but may reduce binding affinity compared to direct attachment.
  • Implications : The shorter chain and spacer may lower membrane permeability but improve solubility .
Compound B : 2-(2,6-Diethylphenyl)-1,3-dioxo-N-propyl-2,3-dihydro-1H-isoindole-5-carboxamide
  • Key Differences: Aromatic vs. Carboxamide Group: Propyl instead of pyridinyl, eliminating aromatic interactions.
Compound C : 1-Methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-3-carboxamide
  • Key Differences :
    • Heterocycle : Pyrazole replaces pyridine, altering electronic properties (e.g., reduced basicity).
    • Methyl Group : A methyl substituent at position 2 simplifies the isoindole core.
  • Implications : Pyrazole’s hydrogen-bonding capacity may target different enzymes or receptors .
Table 1: Structural and Physicochemical Comparison
Compound Substituent (Position 2) Carboxamide Group Molecular Weight Key Features
Target Compound 3-Methylbutyl N-(Pyridin-2-yl) ~328.35* High lipophilicity, direct pyridine
Compound A 2-Methylpropyl N-(Pyridin-2-ylmethyl) ~342.36* Flexible spacer, shorter chain
Compound B 2,6-Diethylphenyl N-Propyl ~382.44* Bulky aromatic, hydrophobic
Compound C Methyl N-(Pyrazol-3-yl) 284.27 Pyrazole heterocycle, smaller core

*Estimated based on molecular formulas.

Pharmacological Implications (Inferred)

  • Target Compound : The pyridine moiety may mimic nicotinamide or adenine in enzyme binding (e.g., kinase or protease inhibition), similar to dabigatran-related impurities with pyridine motifs .
  • Compound B : The aromatic substituent could enhance binding to hydrophobic pockets, as observed in indoleamine 2,3-dioxygenase (IDO-1) inhibitors .
  • Compound C: Pyrazole’s dual hydrogen-bond donor/acceptor sites may target receptors like COX-2, though this requires validation .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling isoindoline-1,3-dione derivatives with pyridin-2-amine using carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For example, the 1,3-dioxoisoindoline core is first functionalized with a 3-methylbutyl group, followed by amidation with pyridin-2-amine under anhydrous conditions (e.g., dichloromethane or DMF as solvent). Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reaction progress is monitored by TLC and confirmed via LC-MS or NMR .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) are critical for structural confirmation. Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) or LC-MS. For example, ¹H NMR in DMSO-d₆ can resolve signals from the pyridinyl and isoindole moieties, while LC-MS (ESI+) confirms the molecular ion peak .

Advanced Research Questions

Q. How can computational reaction design tools improve the synthesis efficiency of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, the ICReDD framework integrates reaction path searches with experimental validation to optimize solvent systems, catalyst selection, and temperature conditions. This approach shortens reaction times by 30–50% in analogous systems .

Q. What experimental strategies are recommended to investigate the compound’s biological activity and mechanisms?

  • Methodological Answer : Target-based assays (e.g., enzyme inhibition studies using fluorescence polarization or SPR) and cell-based assays (e.g., cytotoxicity in cancer cell lines) are primary approaches. For example, analogs of this compound exhibit antitumor activity via kinase inhibition (IC₅₀ values in the nanomolar range). Dose-response curves and Western blotting can validate target engagement. Structural analogs should be tested in parallel to establish SAR trends .

Q. How should researchers address stability challenges during long-term storage of this compound?

  • Methodological Answer : Degradation studies under accelerated conditions (40°C/75% relative humidity) can identify decomposition pathways. Lyophilization and storage under argon at −20°C in amber vials are recommended. Analytical methods like HPLC-DAD and ¹H NMR track degradation products (e.g., hydrolysis of the amide bond or oxidation of the isoindole ring). Additives like BHT (0.1% w/v) may prevent radical-mediated degradation .

Data Contradiction Analysis

Q. How can conflicting reports about the biological activity of structural analogs be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or buffer conditions). Meta-analysis of published data, standardized protocols (e.g., CLSI guidelines for antimicrobial testing), and orthogonal assays (e.g., in vitro vs. in vivo models) are critical. For example, while some analogs show anti-inflammatory activity in murine macrophages (IC₅₀ = 10 µM), others lack efficacy in human PBMCs due to metabolic differences. Cross-validation using CRISPR-edited cell lines can clarify mechanisms .

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